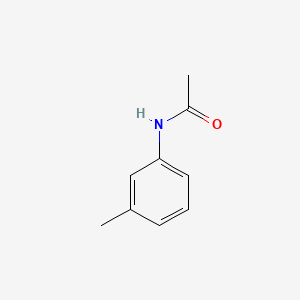

3'-Methylacetanilide

Descripción

Propiedades

IUPAC Name |

N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-9(6-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMHSXDYCFOZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024412 | |

| Record name | N-Acetyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-acetyl-m-toluidine is a white solid. (NTP, 1992) | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

577 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.141 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

537-92-8 | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-Methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Acetotoluide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ACETOTOLUIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY86R0888B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149.9 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

3'-Methylacetanilide: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of 3'-Methylacetanilide. The information is curated to support research and development activities in the chemical and pharmaceutical sciences. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided for key analytical and synthetic procedures.

Chemical Identity and Structure

This compound, also known as N-(3-methylphenyl)acetamide or m-acetotoluidide, is an aromatic organic compound.[1][2][3] Its structure consists of an acetamido group (-NHCOCH₃) attached to a toluene ring at the meta-position.

| Identifier | Value |

| IUPAC Name | N-(3-methylphenyl)acetamide |

| Synonyms | 3-Acetamidotoluene, m-Acetotoluidide, N-Acetyl-m-toluidine |

| CAS Number | 537-92-8 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| SMILES | CC1=CC=C(NC(=O)C)C=C1 |

| InChI Key | ALMHSXDYCFOZQD-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white to light gray crystalline solid at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][2]

| Property | Value | Reference |

| Melting Point | 65-67 °C | [1][4] |

| Boiling Point | 303 °C | [1][4] |

| Density | 1.141 g/cm³ (estimate) | [1][4] |

| Solubility | Freely soluble in alcohol. Insoluble in water. | [1][2] |

| Vapor Pressure | 16 mmHg (at 163 °C) | [1][4] |

| pKa | 15.12 ± 0.70 (Predicted) | [1][2] |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectra available for reference. |

| ¹³C NMR | Spectra available for reference. |

| IR Spectroscopy | Spectra available for reference. |

| Mass Spectrometry | Spectra available for reference. |

| UV Spectroscopy | λmax: 245 nm (in Ethanol) |

Experimental Protocols

A general experimental workflow for the synthesis, purification, and characterization of this compound is presented below.

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Synthesis: Acetylation of m-Toluidine

This protocol describes the synthesis of this compound from m-toluidine and acetic anhydride.

Materials:

-

m-Toluidine

-

Acetic anhydride

-

Concentrated Hydrochloric Acid

-

Sodium acetate

-

Deionized water

-

Ethanol

-

Ice bath

-

Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)

-

Stirring apparatus

Procedure:

-

In a fume hood, dissolve a measured amount of m-toluidine in a suitable volume of water and a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.

-

To this solution, add a slight excess of acetic anhydride while stirring.

-

Immediately after the addition of acetic anhydride, add a prepared solution of sodium acetate in water to the reaction mixture.

-

Continue stirring for 15-20 minutes. A white precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Hot plate

-

Erlenmeyer flasks

-

Büchner funnel and filter flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly and then hot-filtered to remove the charcoal.

-

To the hot solution, add hot water dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.

-

Dry the crystals, for example, in a desiccator.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse programs are typically sufficient.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the dried, purified product with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) source.

Safety Information

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[7] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1]

Applications in Research and Development

This compound and its derivatives are of interest in medicinal chemistry and drug development. As an acetanilide derivative, it shares a structural motif with various pharmaceutical compounds. Its chemical handles—the aromatic ring, the methyl group, and the acetamido group—allow for a range of chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, acetanilide derivatives have been investigated for their analgesic and other biological activities.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound(537-92-8) 1H NMR spectrum [chemicalbook.com]

- 4. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 537-92-8 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3'-Methylacetanilide (CAS 537-92-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3'-Methylacetanilide (also known as N-(3-methylphenyl)acetamide or 3-acetamidotoluene), a chemical intermediate with potential applications in pharmaceutical and chemical synthesis. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, purification, and analysis, and explores its potential biological activities and metabolic pathways based on current literature. The information is presented in a structured format to facilitate easy access and utilization by researchers and professionals in the field.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is an amide derived from the acetylation of m-toluidine.[2] The core chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [3][4] |

| Molecular Weight | 149.19 g/mol | [3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 65-67 °C | [3][5] |

| Boiling Point | 303 °C | [3][5] |

| Density | 1.141 g/cm³ | [5] |

| Vapor Pressure | 16 mm Hg (at 163 °C) | [5] |

| Solubility | Freely soluble in alcohol. Insoluble in water. | [5][6] |

| pKa | 15.12 ± 0.70 (Predicted) | [5] |

| UV max (in Ethanol) | 245 nm | [2] |

Table 2: Identification and Safety Information

| Identifier/Parameter | Value | Reference(s) |

| CAS Number | 537-92-8 | [3][4] |

| Synonyms | N-Acetyl-m-toluidine, m-Acetotoluidide, 3-Acetamidotoluene | [7] |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [8] |

| Toxicity (LD50, oral, mouse) | 1450 mg/kg | [5] |

| InChI Key | ALMHSXDYCFOZQD-UHFFFAOYSA-N | [9] |

| SMILES | CC1=CC(=CC=C1)NC(=O)C | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound via the acetylation of m-toluidine with acetic anhydride.

Materials:

-

m-Toluidine

-

Acetic anhydride

-

Glacial acetic acid

-

Zinc dust (optional, to prevent oxidation)[10]

-

Distilled water

-

Sodium acetate (for alternative procedure)[2]

-

Concentrated hydrochloric acid (for alternative procedure)[2]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Erlenmeyer flasks

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1 equivalent) and glacial acetic acid (2-3 equivalents).

-

Slowly add acetic anhydride (1.1 equivalents) to the mixture while stirring. A small amount of zinc dust can be added to prevent oxidation of the amine.[10]

-

Gently heat the reaction mixture to reflux for 30-60 minutes.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing cold distilled water, while stirring. This will precipitate the crude this compound.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water to remove any remaining acetic acid and other water-soluble impurities.

-

The crude product can then be purified by recrystallization.

Alternative Procedure using Sodium Acetate:

-

Dissolve m-toluidine (1 equivalent) in a mixture of water and a stoichiometric amount of concentrated hydrochloric acid.

-

In a separate flask, dissolve sodium acetate (1.2 equivalents) in water.

-

Add acetic anhydride (1.1 equivalents) to the m-toluidine hydrochloride solution, followed immediately by the sodium acetate solution with vigorous stirring.[2]

-

Cool the mixture in an ice bath to induce precipitation of this compound.

-

Collect the product by vacuum filtration and wash with cold water.

Purification by Recrystallization

This protocol describes the purification of crude this compound using a suitable solvent. Water or a mixture of ethanol and water are commonly used for recrystallizing acetanilides.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., distilled water, ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of the chosen recrystallization solvent to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add small portions of hot solvent to achieve complete dissolution.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. If charcoal is used, the hot solution must be filtered through a fluted filter paper to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Dry the purified crystals, for example, by air drying on a watch glass or in a desiccator.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The following is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm)

Mobile Phase:

-

A mixture of acetonitrile and water is a suitable mobile phase. The exact ratio should be optimized to achieve good separation and a reasonable retention time. A starting point could be a 50:50 (v/v) mixture. For compounds with acidic or basic properties, a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) can be added to the mobile phase to improve peak shape.[7]

Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 247 nm[1]

-

Column Temperature: 40 °C[1]

Sample Preparation:

-

Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

GC-MS can be used for the identification and purity assessment of this compound.

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

GC Column:

-

A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms, HP-5ms).

Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. The final temperature should be held for several minutes. This program should be optimized based on the specific instrument and column.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activity of this compound are limited, the broader class of acetanilide derivatives has been recognized for its pharmacological properties, notably as analgesic and anti-inflammatory agents.[11]

Potential Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of many acetanilide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Inhibition of COX-2 is a primary target for anti-inflammatory drugs.

Although no direct studies have confirmed the COX inhibitory activity of this compound, it is plausible that it may exert anti-inflammatory effects through this pathway, similar to other compounds in its class.

Potential Metabolic Pathways

The in vivo metabolism of this compound has not been explicitly detailed in the available literature. However, based on the metabolism of structurally similar compounds, such as o-toluidine which is metabolized to N-acetyl-o-toluidine, a plausible metabolic pathway can be proposed.[1][12] The primary metabolic transformations are likely to involve hydroxylation of the aromatic ring and N-acetylation, followed by conjugation reactions to facilitate excretion.

Conclusion

This compound (CAS 537-92-8) is a well-characterized compound with established physicochemical properties. The experimental protocols for its synthesis, purification, and analysis are based on standard and reliable organic chemistry methodologies. While its specific biological activities and mechanisms of action are not extensively documented, its structural similarity to other pharmacologically active acetanilides suggests potential for further investigation, particularly in the context of anti-inflammatory and analgesic properties. This technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this compound. Further studies are warranted to fully elucidate its biological profile and potential therapeutic applications.

References

- 1. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijddr.in [ijddr.in]

- 4. Synthesis and Screening of Cyclooxygenase Activity of Hydantoin and 2-Thiohydantoin Derivatives -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 5. mdpi.com [mdpi.com]

- 6. N-ACETYL-M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. N-Acetyl-m-toluidine | SIELC Technologies [sielc.com]

- 8. This compound and N-benzylthioacetamide at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. dovepress.com [dovepress.com]

- 11. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of 3'-Methylacetanilide from m-toluidine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3'-Methylacetanilide, also known as N-(3-methylphenyl)acetamide, from its precursor, m-toluidine. The document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and summarizes key physical and spectroscopic data. Safety protocols for handling the involved reagents are also outlined. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is an aromatic amide that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The synthesis from m-toluidine is a classic example of N-acetylation, a fundamental reaction in organic chemistry where an acetyl group is introduced onto a nitrogen atom.[2] This process effectively converts a primary aromatic amine into a more stable and often crystalline acetamide, which facilitates purification and characterization.[3] This document provides an in-depth look at the synthesis, characterization, and safety considerations for this reaction.

Reaction and Mechanism

The synthesis of this compound is achieved through the acetylation of the primary amine group of m-toluidine using acetic anhydride. The reaction is typically carried out in the presence of a base like sodium acetate, which serves to neutralize the acetic acid byproduct and deprotonate the intermediate, driving the reaction to completion.[2][4]

The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion as a leaving group. A base, such as sodium acetate or another molecule of m-toluidine, removes a proton from the positively charged nitrogen atom to yield the final product, this compound.[2]

Quantitative Data

Physical Properties of Reactants and Product

The physical properties of the key chemicals involved in the synthesis are summarized below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density |

| m-Toluidine | C₇H₉N | 107.15 | -30 | 203-204 | 0.989 g/mL |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138-140 | 1.082 g/mL |

| This compound | C₉H₁₁NO | 149.19 | 65-67[5][6][7] | 303[5][6][7] | ~1.141 g/cm³[5] |

Spectroscopic Data for this compound

Spectroscopic analysis is crucial for the confirmation of the product's identity and purity.

| Spectroscopic Method | Key Data and Observations |

| ¹H NMR | Spectral data for this compound is available for structure confirmation.[8] |

| ¹³C NMR | 13C NMR data in CDCl₃ is available for this compound.[7] |

| IR Spectroscopy | The IR spectrum shows characteristic peaks for the N-H bond and the amide C=O group.[7][9] |

| UV Spectroscopy | UV max has been reported at 245 nm in Ethanol.[1][6] |

Experimental Protocol

This protocol is adapted from standard procedures for the acetylation of aromatic amines.[3][4]

4.1. Materials and Reagents

-

m-Toluidine (C₇H₉N)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Sodium Acetate (CH₃COONa)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water (H₂O)

-

250 mL Erlenmeyer flask

-

100 mL Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Magnetic stirrer and stir bar

-

Ice bath

4.2. Synthesis Procedure

-

In a 250 mL Erlenmeyer flask, combine 5.0 mL of m-toluidine with 150 mL of deionized water.

-

While stirring, slowly add 4.5 mL of concentrated HCl to the mixture. This forms the m-toluidinium chloride salt, which should dissolve to form a clear solution.

-

In a separate beaker, prepare a solution of 5.5 g of sodium acetate in 30 mL of deionized water.

-

To the m-toluidinium chloride solution, add 6.0 mL of acetic anhydride with vigorous swirling.

-

Immediately add the previously prepared sodium acetate solution to the reaction mixture and continue to stir. The this compound product will begin to precipitate as a white solid.

-

Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.

4.3. Product Isolation and Purification

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the solid product on the filter paper with two portions of 20 mL of cold deionized water to remove any unreacted starting materials and salts.

-

Allow the product to air dry on the filter paper by drawing air through it for several minutes.

-

For further purification, recrystallize the crude product from an ethanol/water mixture.[1][6] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at low heat.

-

Determine the melting point of the dried product and compare it to the literature value (65-67 °C) to assess its purity.[5][7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of nucleophilic acyl substitution.

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.

-

General Precautions: Perform the entire experiment in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles at all times.[11]

-

m-Toluidine: m-Toluidine is toxic and can be absorbed through the skin. Avoid direct contact and inhalation.

-

Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator (causes tearing).[12] It reacts violently with water, releasing heat and forming corrosive acetic acid.[10] Handle with extreme care, avoiding contact with skin, eyes, and mucous membranes.[12][13] Ensure no water is present in the reaction flask before its addition, other than as specified in the protocol. Keep away from heat and open flames.

-

Concentrated Hydrochloric Acid: HCl is highly corrosive and can cause severe burns. Handle with care, ensuring adequate ventilation.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion

The synthesis of this compound from m-toluidine via N-acetylation is a robust and illustrative example of amine protection and amide synthesis. The procedure is straightforward, typically resulting in a high yield of a solid product that can be easily purified by recrystallization. Proper characterization using melting point analysis and spectroscopy is essential to confirm the identity and purity of the final compound. Adherence to safety protocols is critical due to the hazardous nature of the reagents involved.

References

- 1. Page loading... [guidechem.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound [chembk.com]

- 6. This compound | 537-92-8 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(537-92-8) 1H NMR [m.chemicalbook.com]

- 9. This compound and N-benzylthioacetamide at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. purdue.edu [purdue.edu]

- 11. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 12. quora.com [quora.com]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to the Solubility of 3'-Methylacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3'-Methylacetanilide (N-(3-methylphenyl)acetamide), a key intermediate in the synthesis of various organic compounds. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and various applications in the pharmaceutical and chemical industries. This document presents available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structural similarity to acetanilide and general solubility principles, a qualitative and estimated quantitative solubility profile can be established. This compound is generally considered to be freely soluble in alcohols and other polar organic solvents, while its solubility in non-polar solvents is expected to be lower.

To provide a practical reference, the following table includes extrapolated and estimated solubility data. These values are derived from the known solubility of the closely related compound, acetanilide, and the qualitative description of this compound as being "freely soluble" in alcohol.[1][2][3][4] The presence of a methyl group on the phenyl ring in this compound is expected to slightly increase its lipophilicity compared to acetanilide, which may lead to a modest increase in solubility in less polar organic solvents and a slight decrease in very polar solvents.

| Organic Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound ( g/100 mL at 25°C) | Notes |

| Methanol | CH₃OH | Polar Protic | ~ 20 - 60 | Freely soluble. Solubility is highly temperature-dependent.[5][6][7] |

| Ethanol | C₂H₅OH | Polar Protic | ~ 15 - 50 | Freely soluble. Solubility is highly temperature-dependent.[8][9] |

| Acetone | C₃H₆O | Polar Aprotic | > 30 | Very soluble.[3][10][11][12][13] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | ~ 10 - 30 | Soluble. |

| Dichloromethane | CH₂Cl₂ | Moderately Polar | ~ 10 - 25 | Soluble. |

| Chloroform | CHCl₃ | Moderately Polar | ~ 15 - 35 | Soluble. |

| Toluene | C₇H₈ | Non-polar | ~ 1 - 5 | Sparingly soluble. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | > 30 | Very soluble. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 30 | Very soluble. |

Note: The provided solubility values are estimations and should be confirmed experimentally for precise applications. The solubility of this compound, like most organic solids, is significantly influenced by temperature, with solubility generally increasing with a rise in temperature.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound in various organic solvents can be achieved through several well-established experimental methods. The following sections provide detailed protocols for two common and reliable techniques: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method (Shake-Flask Method)

This method directly measures the mass of the solute that dissolves in a given volume of solvent at a specific temperature to reach equilibrium. It is considered a gold-standard method for determining thermodynamic solubility.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with screw caps

-

Oven

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to take the sample from the upper portion of the solution. Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Mass Determination: Once the solvent is completely removed, place the flask in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S ( g/100 mL) = [(Mass of flask with residue) - (Mass of empty flask)] / (Volume of filtrate in mL) * 100

UV-Vis Spectrophotometric Method

This method is an indirect technique that relies on the absorption of ultraviolet or visible light by the solute. It is a rapid and sensitive method, particularly suitable for compounds with a strong chromophore, such as this compound.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

All materials listed for the Gravimetric Method

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the desired organic solvent. Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions from the stock solution to obtain at least five standard solutions of different, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin, following the Beer-Lambert Law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent and at the desired temperature as described in the Gravimetric Method (steps 1-3).

-

Withdraw a known volume of the supernatant and filter it using a 0.45 µm syringe filter.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Logical workflow for solubility determination.

Caption: Experimental setup for the shake-flask method.

References

- 1. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. Acetanilide | 103-84-4 [chemicalbook.com]

- 4. Acetanilide - Wikipedia [en.wikipedia.org]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. chegg.com [chegg.com]

- 8. brainly.com [brainly.com]

- 9. homework.study.com [homework.study.com]

- 10. chembk.com [chembk.com]

- 11. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acetanilide CAS#: 103-84-4 [m.chemicalbook.com]

- 13. brainly.com [brainly.com]

Spectroscopic Profile of 3'-Methylacetanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Methylacetanilide (N-(3-methylphenyl)acetamide), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document also outlines the experimental protocols for acquiring such spectra and visualizes the logical workflow of spectroscopic analysis for structural elucidation.

Spectroscopic Data Summary

The structural characterization of this compound is robustly supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | Ar-H |

| ~7.2 | Doublet | 1H | Ar-H |

| ~7.1 | Triplet | 1H | Ar-H |

| ~6.9 | Doublet | 1H | Ar-H |

| 2.3 | Singlet | 3H | Ar-CH₃ |

| 2.1 | Singlet | 3H | COCH₃ |

| ~7.8 | Singlet (broad) | 1H | N-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O |

| ~138.8 | Ar-C |

| ~138.6 | Ar-C |

| ~128.8 | Ar-CH |

| ~125.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~117.5 | Ar-CH |

| ~24.4 | COCH₃ |

| ~21.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1480, 1440 | Medium | Aromatic C=C Stretch |

| ~780 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 149 | ~40 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₂H₂O]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

The following sections describe standardized methodologies for obtaining the spectroscopic data presented above for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For a typical sample concentration, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method: A small amount of solid this compound powder is placed directly onto the diamond crystal of an ATR accessory. A pressure arm is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

Ionization and Analysis: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic methods used for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

3'-Methylacetanilide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and a representative synthetic protocol for 3'-Methylacetanilide. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Properties of this compound

This compound, also known as N-(3-methylphenyl)acetamide, is an organic compound with applications in various chemical syntheses.[1] Its fundamental properties are summarized below.

Physicochemical Data

A compilation of key quantitative data for this compound is presented in Table 1. This information is critical for its application in experimental research and as a reference for quality control.

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol [2][3][4] |

| CAS Number | 537-92-8[1][2][3] |

| Appearance | White crystalline solid[1][5] |

| Melting Point | 65-67 °C[2][3][5] |

| Boiling Point | 303 °C[2][5] |

| Solubility | Freely soluble in alcohol[2][5] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound can be proprietary or vary between laboratories, a general and widely recognized method involves the acetylation of m-toluidine. The following protocol is a representative example based on the analogous synthesis of acetanilide from aniline.

Synthesis of this compound from m-Toluidine

This procedure outlines the acetylation of m-toluidine using acetic anhydride.

Materials:

-

m-Toluidine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Zinc Dust (optional, to prevent oxidation of the amine)

-

Ice-cold water

-

Round bottom flask

-

Reflux condenser

-

Beaker

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round bottom flask, combine m-toluidine and a slight excess of acetic anhydride. Glacial acetic acid can be used as a solvent.

-

Add a small amount of zinc dust to the mixture. This helps to prevent the oxidation of the m-toluidine during the reaction.

-

Attach a reflux condenser to the flask and gently heat the mixture using a heating mantle or oil bath for approximately 20-30 minutes.

-

After the reflux period, carefully pour the hot reaction mixture into a beaker containing ice-cold water while stirring continuously. This will cause the crude this compound to precipitate out of the solution and will also hydrolyze any excess acetic anhydride.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure crystals of this compound.

Logical Workflow and Diagrams

The synthesis and purification process for this compound can be visualized as a sequential workflow. The following diagram, generated using Graphviz, illustrates the key stages of the experimental procedure described above.

References

Potential Biological Activities of 3'-Methylacetanilide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3'-Methylacetanilide, a simple substituted aromatic amide, represent a scaffold with largely untapped potential in medicinal chemistry. While direct and extensive research on the biological activities of a broad range of this compound derivatives is not abundant, the structurally related acetanilide and N-phenylacetamide classes of compounds have demonstrated a wide spectrum of pharmacological effects. This technical guide consolidates the existing knowledge on these related compounds to extrapolate and highlight the potential therapeutic avenues for this compound derivatives. This document summarizes key findings, presents quantitative data from relevant studies, details experimental protocols for biological evaluation, and visualizes pertinent signaling pathways and experimental workflows. The insights provided herein aim to stimulate further investigation into the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

Introduction

This compound, also known as N-(3-methylphenyl)acetamide, is a chemical compound with the core structure of an acetamide group linked to a toluene ring at the meta-position. While the parent compound has limited documented biological applications, its structural motif is present in a variety of pharmacologically active molecules. The exploration of derivatives of this scaffold is a promising area for the discovery of novel therapeutic agents. This guide will delve into the potential biological activities of this compound derivatives by examining the established activities of structurally analogous compounds, with a focus on anticonvulsant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

Potential Biological Activities and Structure-Activity Relationships

Based on the biological activities reported for structurally similar acetanilide and N-phenylacetamide derivatives, the following therapeutic areas are of high interest for the investigation of this compound derivatives.

Anticonvulsant Activity

Several studies on acetanilide and N-phenylacetamide derivatives have demonstrated significant anticonvulsant properties. The mechanism of action for many of these compounds is believed to involve modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

A series of isatin-based derivatives, which include an amide linkage to various substituted anilines, were synthesized and evaluated for their anti-seizure activity. These compounds showed favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, suggesting a broad spectrum of anticonvulsant activity.[1] For instance, derivatives with methoxy substitutions on the phenyl ring demonstrated significant activity in the MES model.[1]

Table 1: Anticonvulsant Activity of Representative Acetanilide Derivatives

| Compound ID | R Group on Aniline Ring | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| 4j | 2-OCH₃ | >100 | 300 | >300 | >1 | [1] |

| 4k | 3-OCH₃ | 100 | >300 | >300 | >3 | [1] |

| 4l | 4-OCH₃ | 100 | 100 | 30 | 0.3 | [1] |

Data extrapolated from isatin-based derivatives for illustrative purposes.

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives has been explored through various mechanisms, including the inhibition of inflammatory mediators. A recent study on N-substituted-acetamide derivatives identified potent antagonists of the P2Y14 receptor (P2Y14R), which is implicated in inflammatory diseases such as gout.[2] The lead compound, I-17 , demonstrated significant inhibitory activity on the inflammatory response in a model of acute gouty arthritis by targeting the NLRP3/GSDMD signaling pathway.[2]

Table 2: Anti-inflammatory Activity of a P2Y14R Antagonist

| Compound ID | Structure | P2Y14R Antagonism IC₅₀ (nM) | In vivo Efficacy | Reference |

| I-17 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | 0.6 | Decreased inflammatory factor release and cell pyroptosis in a model of acute gouty arthritis | [2] |

Antimicrobial Activity

N-phenylacetamide derivatives have been investigated for their antibacterial and nematicidal activities. A study focusing on derivatives containing a 4-arylthiazole moiety revealed promising results against plant pathogenic bacteria.[3] The introduction of different substituents on the aryl ring allowed for the exploration of structure-activity relationships, with some compounds showing efficacy superior to commercial bactericides.[3]

Table 3: Antibacterial Activity of N-phenylacetamide Derivatives

| Compound ID | R Group on Arylthiazole | EC₅₀ against X. oryzae pv. oryzae (µM) | Reference |

| A1 | 4-Fluorophenyl | 156.7 | [3] |

| A6 | 3,4-Dichlorophenyl | >500 | [3] |

| A10 | 3-(Trifluoromethyl)phenyl | 289.4 | [3] |

| A11 | 4-Tolyl | 245.1 | [3] |

Data for N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives.

Experimental Protocols

This section provides an overview of the methodologies used in the evaluation of the biological activities of acetanilide and N-phenylacetamide derivatives, which can be adapted for the study of this compound derivatives.

Anticonvulsant Activity Evaluation

3.1.1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Male albino mice (20-30 g).

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined time (e.g., 30 minutes or 1 hour), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of this phase is considered as a protective effect.

-

The median effective dose (ED₅₀) is calculated from the dose-response data.[1]

-

3.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures.

-

Animal Model: Male albino mice (20-30 g).

-

Procedure:

-

Administer the test compound (i.p. or p.o.).

-

After a set time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the mice for the onset of clonic seizures within a specified period (e.g., 30 minutes).

-

The absence of clonic seizures is considered a protective effect.

-

The ED₅₀ is determined from the dose-response data.[1]

-

Anti-inflammatory Activity Evaluation

3.2.1. P2Y14 Receptor Antagonism Assay

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2Y14 receptor.

-

Procedure:

-

Culture the cells in an appropriate medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compounds at various concentrations.

-

Stimulate the cells with a known P2Y14R agonist (e.g., UDP-glucose).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the agonist-induced response.[2]

-

Antibacterial Activity Evaluation

3.3.1. Minimum Inhibitory Concentration (MIC) Assay

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterium (e.g., Xanthomonas oryzae).

-

Incubate the plates under appropriate conditions (e.g., 28 °C for 48 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[3]

-

Visualization of Pathways and Workflows

P2Y14R-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by P2Y14R antagonists, which could be a potential mechanism of action for anti-inflammatory this compound derivatives.

Caption: P2Y14R signaling pathway leading to inflammation.

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological screening of novel this compound derivatives.

Caption: Workflow for drug discovery of this compound derivatives.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is in its nascent stages, the wealth of data on structurally related acetanilides and N-phenylacetamides provides a strong rationale for their investigation as a source of novel therapeutic agents. The potential for these compounds to exhibit anticonvulsant, anti-inflammatory, and antimicrobial activities is significant. Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions on both the acetyl and phenyl moieties. The establishment of clear structure-activity relationships will be crucial for the optimization of lead compounds. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be essential for the development of safe and effective drug candidates. The information compiled in this guide serves as a foundational resource to inspire and direct these future research endeavors.

References

- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Reactivity profile of 3'-Methylacetanilide with strong acids

An In-Depth Technical Guide to the Reactivity Profile of 3'-Methylacetanilide with Strong Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound (also known as N-(3-methylphenyl)acetamide) in the presence of strong acids. This compound exhibits two primary modes of reactivity under these conditions: acid-catalyzed hydrolysis of the amide linkage and electrophilic aromatic substitution on the benzene ring. The nature of the reaction is highly dependent on the specific acid used, its concentration, and the reaction temperature. This document details the underlying mechanisms, predicts product distributions based on established chemical principles, provides representative experimental protocols, and presents quantitative data where available. The guide is intended to serve as a foundational resource for scientists working with this compound in synthesis, drug development, and materials science.

Introduction to this compound

This compound is an aromatic amide compound.[1] Structurally, it consists of an acetamido group (-NHCOCH₃) attached to a toluene ring at the meta-position. Understanding its physicochemical properties is crucial for its handling and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 65-67 °C | [3] |

| Boiling Point | 303 °C | [2] |

| Solubility | Insoluble in water; freely soluble in alcohol. | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |

Reactivity Profile with Strong Acids

The reactivity of this compound with strong acids can be categorized into two distinct pathways: hydrolysis and electrophilic aromatic substitution.

Acid-Catalyzed Hydrolysis

In the presence of dilute strong acids (e.g., aqueous HCl or H₂SO₄) and heat, this compound undergoes hydrolysis. This reaction cleaves the robust amide bond to yield 3-methylaniline (or its protonated form, the 3-methylanilinium ion) and acetic acid. Amide hydrolysis is typically slow and requires forcing conditions like elevated temperatures or prolonged reaction times. The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically the A-2 (acid-catalyzed, bimolecular) mechanism in dilute acids.[4]

Electrophilic Aromatic Substitution (EAS)

In concentrated strong acids, particularly dehydrating acids like sulfuric acid, electrophilic aromatic substitution is a competing and often predominant reaction pathway. The strong acid acts as a catalyst to generate a potent electrophile, which then attacks the electron-rich aromatic ring.

When this compound is treated with a mixture of concentrated sulfuric acid and nitric acid ("mixed acid"), the nitronium ion (NO₂⁺) is generated. This powerful electrophile attacks the aromatic ring. The regiochemical outcome is directed by the two substituents already on the ring: the acetamido group (-NHCOCH₃) and the methyl group (-CH₃). Both are activating, ortho-, para-directing groups.[5][6] Their combined influence determines the position of the incoming nitro group.

Heating this compound in concentrated or fuming sulfuric acid can lead to sulfonation, where the electrophile is SO₃. Similar to nitration, the positions of substitution are governed by the directing effects of the existing groups. Studies on similar acetanilides have shown that sulfonation can readily occur in sulfuric acid concentrations greater than 70% (w/w).[4]

Quantitative Data

Kinetics of Hydrolysis

The acid-catalyzed hydrolysis of amides is generally a slow process. The rate is dependent on the concentration of the protonated amide and the nucleophile (water). For substituted acetanilides, the reaction follows pseudo-first-order kinetics under constant acid concentration. The rate is influenced by the electronic nature of the substituents on the aromatic ring.

Regioselectivity in Electrophilic Aromatic Substitution

The positions of electrophilic attack on the this compound ring are determined by the directing effects of the methyl and acetamido groups. Both groups direct incoming electrophiles to the positions ortho and para to themselves.

Table 2: Predicted Regioselectivity for Monosubstitution on this compound

| Position | Activating Group(s) | Steric Hindrance | Predicted Reactivity |

| 2 | ortho to -NHCOCH₃, ortho to -CH₃ | High | Minor Product |

| 4 | ortho to -NHCOCH₃, para to -CH₃ | Moderate | Major Product |

| 5 | meta to both groups | (Deactivated) | Not Formed |

| 6 | para to -NHCOCH₃, ortho to -CH₃ | Low | Major Product |

Disclaimer: This table represents a qualitative prediction based on directing group theory. Actual product ratios would need to be determined empirically.

The strongest activation and lowest steric hindrance favor substitution at positions 4 and 6. The position 2 is highly sterically hindered by the two adjacent substituents. Position 5 is meta to both activating groups and is therefore electronically disfavored.

Experimental Protocols

The following are representative protocols adapted from standard laboratory procedures for reactions of acetanilides. Researchers should conduct their own optimization and safety assessments.

Representative Protocol for Acid-Catalyzed Hydrolysis

-

Setup : In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).

-

Reagents : Add a 3M aqueous solution of hydrochloric acid or sulfuric acid (approx. 10 mL per gram of amide).

-

Reaction : Heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

-

Workup : Cool the reaction mixture to room temperature. Basify the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is >10 to deprotonate the anilinium ion.

-

Isolation : Extract the resulting aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-methylaniline.

Representative Protocol for Nitration

-

Setup : In a flask submerged in an ice-water bath (0-5 °C), dissolve this compound (1.0 eq) in concentrated sulfuric acid.

-

Nitrating Mixture : In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool.

-

Reaction : Add the cold nitrating mixture dropwise to the solution of this compound with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

Quenching : After the addition is complete, stir the mixture in the ice bath for an additional 30-60 minutes. Pour the reaction mixture slowly over a large volume of crushed ice.

-

Isolation : The solid nitro-substituted product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from ethanol.

Representative Protocol for Sulfonation

-

Setup : In a round-bottom flask, place this compound (1.0 eq).

-

Reagent : Add concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum).

-

Reaction : Gently heat the mixture to approximately 100-120 °C for 1-2 hours. Monitor the reaction by TLC.

-

Workup : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation : The sulfonated product, being an acid, may remain dissolved. Salting out by adding sodium chloride can induce precipitation. Collect any solid by vacuum filtration.

Reaction Mechanisms and Pathways